

E7046 dose-escalation strategies in clinical research

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Compound of Interest

Compound Name: E7046

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E7046 Clinical Research Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on **E7046** dose-escalation strategies in clinical research. The following troubleshooting guides and FAQs address common questions and issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **E7046**?

A1: **E7046** is a selective, orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).^{[1][2]} In the tumor microenvironment, PGE2 promotes immunosuppression. **E7046** blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that lead to the differentiation and function of immunosuppressive myeloid cells.^[3] This ultimately helps to restore anti-tumor immunity by enhancing the activity of cytotoxic T-cells.^{[4][5]}

Q2: What was the dose-escalation strategy for the first-in-human Phase 1 trial of **E7046**?

A2: The first-in-human Phase 1 study of **E7046** (NCT02540291) employed a modified 3+3 dose-escalation design.^[3] Patients were enrolled in sequential escalating-dose cohorts, with at

least six patients per cohort.[1][2] The starting dose was 125 mg, which was determined based on preclinical pharmacological studies to be the human equivalent of the minimally effective dose and less than one-sixth of the minimally toxic dose observed in preclinical toxicology studies.[2][6]

Q3: What were the specific dose levels of **E7046** investigated in the Phase 1 trial?

A3: The Phase 1 trial evaluated four dose levels of **E7046** administered orally once daily in 21-day cycles.[4][5][6] The dose-escalating cohorts were 125 mg, 250 mg, 500 mg, and 750 mg.[1][2][4][6][7]

Q4: Was a Maximum Tolerated Dose (MTD) for **E7046** established in the Phase 1 study?

A4: No, a Maximum Tolerated Dose (MTD) for **E7046** was not reached in the first-in-human Phase 1 trial.[1][2][4][5][6] No dose-limiting toxicities were observed at any of the four dose levels studied.[1][2][6]

Q5: What were the key pharmacokinetic properties of **E7046** observed in the Phase 1 trial?

A5: **E7046** demonstrated an elimination half-life of approximately 12 hours, which supports a once-daily dosing schedule.[1][2][4][7] Drug exposure, as measured by C_{max} and area under the plasma concentration-time curve, increased in a dose-dependent manner up to the 500 mg dose.[1][2][4][7]

Troubleshooting Guide

Problem: Difficulty in selecting a starting dose for a new preclinical study of an EP4 antagonist.

Solution: The starting dose for the first-in-human trial of **E7046** was based on preclinical data, specifically the minimally effective dose and the minimally toxic dose.[2][6] For a new preclinical study, it is advisable to conduct preliminary in vivo studies to determine a dose that demonstrates biological activity without significant toxicity. The **E7046** starting dose of 125 mg in humans can serve as a reference point for calculating an equivalent dose in an animal model, taking into account interspecies scaling factors.

Problem: Unexpected variability in pharmacodynamic markers in response to **E7046** treatment.

Solution: The Phase 1 trial of **E7046** showed that the drug modulated the expression of genes downstream of EP4 signaling, such as IDO1, EOMES, and PD-L1, in peripheral blood.[4][5] It also led to increased infiltration of CD3+ and CD8+ T-cells in tumors and elevated blood levels of the T-cell-recruiting chemokine CXCL10.[4][5] When observing high variability, consider the following:

- **Baseline Patient Characteristics:** The baseline tumor infiltrate of CD8+ T-cells and CD163+ macrophages was associated with a longer duration of therapy with stable disease.[4][5] Stratifying analysis by baseline immune cell populations may help to explain variability.
- **Timing of Sample Collection:** Pharmacodynamic effects may be time-dependent. Ensure that blood and biopsy samples are collected at consistent time points relative to drug administration. The **E7046** trial collected paired tumor biopsies and blood samples before and during treatment.[1][2][6]

Data Presentation

Table 1: **E7046** Phase 1 Dose-Escalation Cohorts

Dose Level	E7046 Dose (Oral, Once Daily)	Number of Patients per Cohort
1	125 mg	≥ 6
2	250 mg	≥ 6
3	500 mg	≥ 6
4	750 mg	≥ 6

Table 2: Pharmacokinetic Parameters of **E7046**

Parameter	Value
Elimination Half-Life (t1/2)	~12 hours
Dose Proportionality	Up to 500 mg

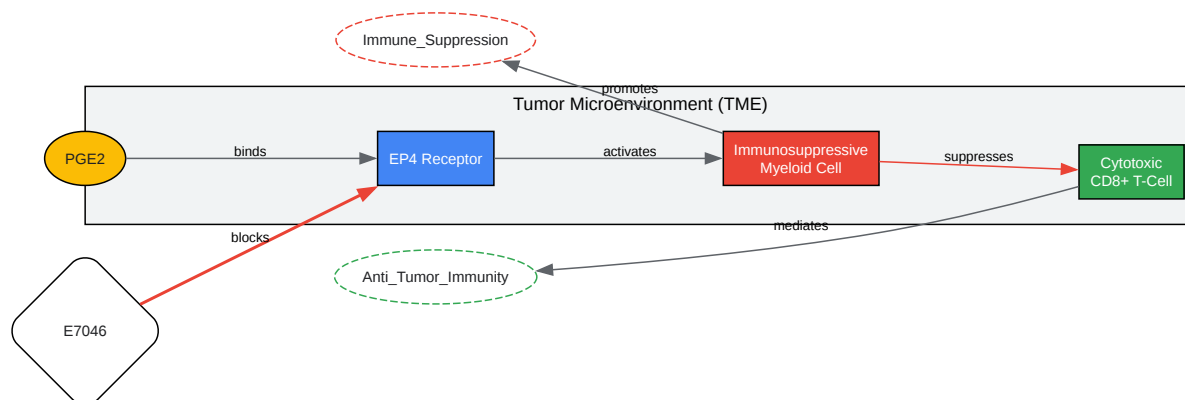
Experimental Protocols

Protocol: Phase 1 Dose-Escalation Study Design

This protocol is based on the first-in-human study of **E7046** (NCT02540291).

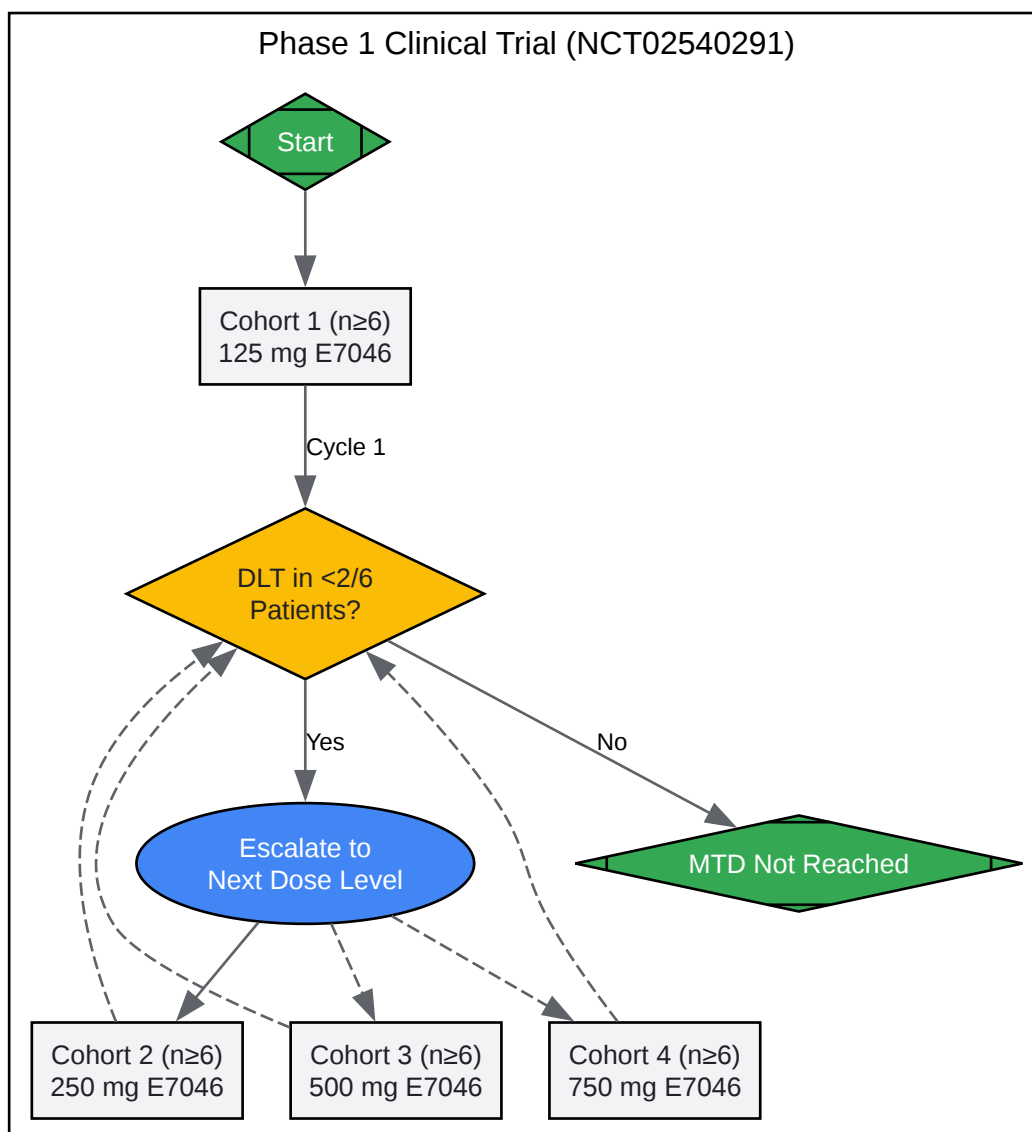
- Study Design: An open-label, multicenter, modified 3+3 dose-escalation design was used.[3]
- Patient Population: Patients with advanced solid tumors, particularly those known to have high levels of myeloid cell infiltration, were enrolled.[1][3]
- Dosing Regimen: **E7046** was administered orally once daily in continuous 21-day cycles.[4][6]
- Dose Escalation:
 - Sequential cohorts of at least six patients were enrolled at each dose level (125, 250, 500, and 750 mg).[1][2][6]
 - Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[3]
 - The Maximum Tolerated Dose (MTD) was defined as the dose level at which less than two out of six patients experienced a DLT.[3]
- Assessments:
 - Safety and Tolerability: Assessed as the primary objective.[6]
 - Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of **E7046**. [1][6]
 - Pharmacodynamics: Paired tumor biopsies and peripheral blood samples were collected before and during treatment to assess immune modulation.[1][6]
 - Efficacy: Tumor responses were evaluated every 6 weeks using immune-related Response Evaluation Criteria in Solid Tumors (irRECIST).[1][6]

Mandatory Visualization



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Caption: **E7046** mechanism of action in the tumor microenvironment.



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Caption: Modified 3+3 dose-escalation workflow for the **E7046** Phase 1 trial.

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